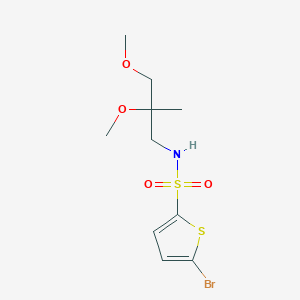

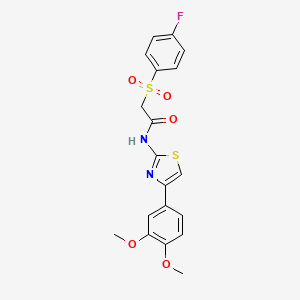

![molecular formula C5H11Cl2N3OS B2439051 2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride CAS No. 2418719-50-1](/img/structure/B2439051.png)

2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride” is a compound with the CAS Number: 2418719-50-1 . It has a molecular weight of 232.13 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-(aminomethyl)-1,3,4-thiadiazol-2-yl)ethan-1-ol dihydrochloride . The InChI code is 1S/C5H9N3OS.2ClH/c6-3-5-8-7-4(10-5)1-2-9;;/h9H,1-3,6H2;2*1H .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 232.13 . It’s stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Processes

Several studies focus on synthesizing derivatives of 1,3,4-thiadiazole compounds due to their potential in various fields. The synthesis processes often involve the reaction of certain thiadiazole compounds with different reagents, aiming to create novel compounds with specific properties.

Formation of Mannich Bases and Formazans : The compound 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was reacted with formaldehyde and ammonium chloride in ethanol to yield Mannich base, which was further processed to produce formazans. These compounds showed moderate antimicrobial activity against specific bacterial and fungal strains (Sah et al., 2014).

Creation of Thiazine, Azetidine, and Thiazolidine Compounds : Starting from amino-5-mercapto-1,3,4-thiadiazole, a series of thiazine, azetidine, and thiazolidine compounds were synthesized, with some of these showing antimicrobial properties (Samir et al., 2014).

Molecular Aggregation and Chemical Properties

Molecular Aggregation Studies : The study of molecular aggregation in derivatives of 1,3,4-thiadiazole revealed that aggregation processes and molecular interactions significantly affect the fluorescence effects and spectral characteristics of these compounds (Matwijczuk et al., 2016).

Chemical Properties and Lipophilicity : Compounds from the 1,3,4-thiadiazole group were analyzed for their lipophilicity and antiproliferative activity. The study provided insights into the relationship between the chemical structure and biological activity of these compounds, which could be essential in drug design (Niewiadomy et al., 2010).

Ring Opening Reactions : The study of ring-opening reactions in derivatives of 1,3,4-thiadiazole under the action of bases expanded the understanding of the chemical behavior of these compounds and their potential transformations (Maadadi et al., 2017).

Antibacterial Properties : The synthesis of novel thiadiazole derivatives and their evaluation for antibacterial properties against a range of bacterial strains highlights the potential of these compounds in medical applications, particularly in combating bacterial infections (Jakhar et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS.2ClH/c6-3-5-8-7-4(10-5)1-2-9;;/h9H,1-3,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKYWHZTKTYGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NN=C(S1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

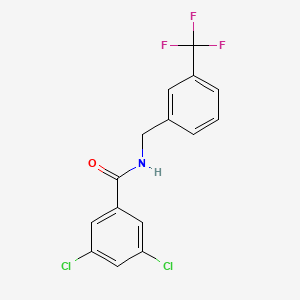

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)

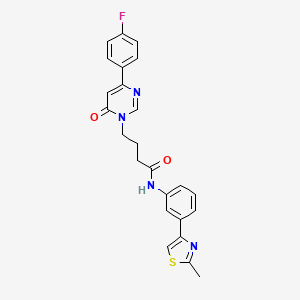

![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)

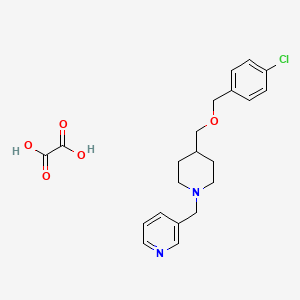

![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)

![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)

![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)